Technical Guide: Synthesis of 1-(2-Methoxy-5-nitrophenyl)piperazine
Technical Guide: Synthesis of 1-(2-Methoxy-5-nitrophenyl)piperazine
The following technical guide details the synthesis of 1-(2-Methoxy-5-nitrophenyl)piperazine (CAS: 58315-37-0). This compound is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for antifungal agents (e.g., Posaconazole analogues) and selective 5-HT1A receptor ligands.
The guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) route due to its superior scalability, safety profile, and yield compared to cyclization methods involving nitrogen mustards.
Executive Summary
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Target Molecule: 1-(2-Methoxy-5-nitrophenyl)piperazine[1]
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CAS Number: 58315-37-0[1]
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Molecular Formula: C₁₁H₁₅N₃O₃ (MW: 237.26 g/mol )
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Primary Methodology: Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitroanisole with piperazine.
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Yield Expectation: 75–85% (Optimized)
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Purity Target: >98% (HPLC)
Retrosynthetic Analysis
The strategic disconnection focuses on the C–N bond between the phenyl ring and the piperazine nitrogen. The electron-withdrawing nitro group at the 5-position (relative to the piperazine attachment at C1) activates the leaving group at the 1-position? Correction: In the precursor 2-chloro-5-nitroanisole, the chlorine is at C2 and nitro at C5 relative to anisole oxygen, but relative to the substitution site (Cl), the nitro group is para , providing the necessary activation for SNAr.
Structural Logic:
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Target: 1-(2-Methoxy-5-nitrophenyl)piperazine.[1]
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Disconnection: Aryl-Nitrogen bond.
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Synthons: Piperazine (Nucleophile) + 2-Chloro-5-nitroanisole (Electrophile).
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Note: The chlorine atom in 2-chloro-5-nitroanisole is para to the nitro group, making it highly susceptible to nucleophilic attack. The methoxy group is meta to the nitro group and is therefore deactivated towards substitution, ensuring regioselectivity.
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Caption: Retrosynthetic disconnection showing the convergence of piperazine and the activated aryl chloride.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
Reaction Mechanism
The reaction proceeds via a Meisenheimer complex intermediate. The strong electron-withdrawing nature of the nitro group at the para position stabilizes the negative charge developed on the ring during the nucleophilic attack by piperazine.
Reaction Scheme:
Materials & Reagents
| Reagent | CAS | Equiv.[2] | Role | Critical Attribute |
| 2-Chloro-5-nitroanisole | 1009-36-5 | 1.0 | Substrate | Purity >98%; Free of 2-chloro-4-nitro isomer |
| Piperazine | 110-85-0 | 3.0–5.0 | Nucleophile | Anhydrous; Excess prevents bis-arylation |
| Potassium Carbonate | 584-08-7 | 2.0 | Base | Finely milled; Scavenges HCl |
| DMSO (or DMF) | 67-68-5 | Solvent | Solvent | Dry; High dielectric constant promotes SNAr |
Detailed Experimental Protocol
Step 1: Reaction Setup
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Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
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Charge Piperazine (12.9 g, 150 mmol, 5.0 eq) and Potassium Carbonate (8.3 g, 60 mmol, 2.0 eq) into the flask.
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Add DMSO (50 mL) and stir for 10 minutes at room temperature to create a uniform suspension.
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Add 2-Chloro-5-nitroanisole (5.63 g, 30 mmol, 1.0 eq) in a single portion. Note: The reaction is slightly exothermic.
Step 2: Reaction Execution
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Heat the mixture to 90–100°C using an oil bath.
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Maintain stirring at this temperature for 4–6 hours .
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In-Process Control (IPC): Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[3][4] The starting material (Rf ~0.7) should disappear, and a polar yellow product spot (Rf ~0.3) should appear.[5][6]
Step 3: Workup
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Cool the reaction mixture to room temperature.
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Pour the mixture slowly into Ice-Water (200 mL) with vigorous stirring. The product may precipitate as a yellow solid.
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If solid forms: Filter, wash with water (3 x 50 mL) to remove excess piperazine and DMSO.
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If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Combine organic layers and wash with Brine (2 x 100 mL) and Water (2 x 100 mL) to ensure removal of piperazine.
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Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
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Recrystallization: Dissolve the crude yellow solid in boiling Ethanol (or Isopropanol). Allow to cool slowly to 4°C.
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Filter the crystals and wash with cold ethanol.
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Dry in a vacuum oven at 45°C for 12 hours.
Optimization & Troubleshooting
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Bis-Arylation: If the dimer (N,N'-bis(2-methoxy-5-nitrophenyl)piperazine) is observed, increase the piperazine equivalents to >5.0.
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Darkening/Tars: Conduct the reaction under a strict nitrogen atmosphere to prevent oxidation of the piperazine or nitro-aromatic intermediates.
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Reaction Rate: If the reaction is sluggish, add a catalytic amount of KI (0.1 eq) or switch solvent to NMP and increase temperature to 110°C.
Alternative Route: Cyclization (Not Recommended)
Use this route only if 2-chloro-5-nitroanisole is unavailable.
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Precursors: 2-Methoxy-5-nitroaniline + Bis(2-chloroethyl)amine hydrochloride.
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Conditions: Reflux in chlorobenzene or butanol for 12–24 hours.
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Drawbacks:
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Safety: Bis(2-chloroethyl)amine is a "nitrogen mustard" class blistering agent and potential carcinogen.
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Yield: Typically lower (40–60%) due to polymerization side reactions.
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Purification: Difficult removal of unreacted aniline.
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Characterization Data
The synthesized product must be validated against the following spectral signatures:
| Technique | Expected Signal / Value | Interpretation |
| Appearance | Yellow crystalline solid | Typical of nitro-anilines |
| Melting Point | 130–132°C | Indicates high purity |
| MS (ESI+) | m/z = 238.1 [M+H]⁺ | Confirms molecular weight |
| ¹H NMR (CDCl₃) | δ 7.90 (dd, 1H), 7.75 (d, 1H), 6.90 (d, 1H) | Aromatic protons (ABX system) |
| δ 3.95 (s, 3H) | Methoxy group (-OCH₃) | |
| δ 3.0–3.1 (m, 4H), 3.1–3.2 (m, 4H) | Piperazine ring protons |
Process Flow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis and isolation of 1-(2-Methoxy-5-nitrophenyl)piperazine.
Safety & Hazards
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2-Chloro-5-nitroanisole: Irritant. Potential sensitizer. Handle in a fume hood.
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Piperazine: Corrosive solid. Respiratory sensitizer. Avoid dust inhalation.
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Nitro Compounds: Although this specific derivative is stable, nitro compounds can be energetic. Do not heat the crude residue to dryness at high temperatures (>150°C).
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Waste Disposal: Aqueous waste will contain excess piperazine and DMSO; dispose of as basic organic waste.
References
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ChemicalBook. (n.d.). 1-(2-Methoxy-5-nitrophenyl)piperazine Properties and Suppliers. Retrieved from
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PubChem. (2025). 2-Chloro-5-nitroanisole Compound Summary. National Library of Medicine. Retrieved from
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MDPI. (2023). Synthesis of Nitro-Phenyl Piperazine Derivatives via SNAr. Molbank.[5] Retrieved from
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Google Patents. (2009). Process for the preparation of piperazine derivatives. Patent WO2009103652A1. Retrieved from
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Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved from
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